molecular formula C13H15BrN4O2 B2488786 5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide CAS No. 1797292-33-1

5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide

Cat. No. B2488786
CAS RN: 1797292-33-1
M. Wt: 339.193
InChI Key: CETVKKRIYXNVII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce functionalized groups into the furan carboxamide framework. For example, a study on the synthesis of N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling demonstrates the versatility of this method in attaching various aryl groups to the furan carboxamide nucleus, yielding compounds with moderate to good yields and showcasing potential anti-bacterial activities (Siddiqa et al., 2022).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic characterization and crystal structure determination, provides insights into the geometric and electronic properties of these compounds. Research on similar compounds has employed techniques like X-ray diffraction to elucidate their crystal structures, offering a detailed view of their molecular conformations (Anuradha et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of furan carboxamides involves various transformations, including nucleophilic substitutions and cyclization reactions. For instance, the cyclization of bromoacrylamides with isocyanides to give substituted 2,5-diimino-furans showcases the potential for constructing complex heterocyclic structures from simpler furan derivatives (Jiang et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies like the one on 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provide valuable data on their crystalline forms and solubility characteristics (Anuradha et al., 2014).

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Synthesis Research has been focused on developing synthetic methodologies for creating heterocyclic compounds using related structures. For instance, palladium-catalyzed direct heteroarylations using esters as blocking groups have been explored for synthesizing biheteroaryls with high yields. These methodologies prevent the formation of dimers or oligomers, thus allowing for the creation of diarylated furan derivatives, which are significant in pharmaceutical and material science research Fu et al., 2012.

Antimicrobial and Anticancer Applications Compounds structurally related to "5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide" have shown promising antimicrobial and anticancer activities. Novel pyrazolopyrimidines derivatives, for instance, were synthesized and evaluated for their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, indicating potential as anticancer and anti-inflammatory agents Rahmouni et al., 2016.

Neuroinflammation Imaging The compound has been adapted into PET imaging agents targeting CSF1R, a microglia-specific marker, for noninvasive imaging of neuroinflammation. This approach is crucial for understanding neuroinflammatory contributions to neuropsychiatric disorders and evaluating therapeutic interventions targeting microglial activity Horti et al., 2019.

Organocatalysis in Heterocyclic Synthesis L-(+)-tartaric acid has been utilized as an organocatalyst in reactions involving similar compounds to afford heterocyclic stable derivatives. This showcases the role of organocatalysis in enhancing reaction selectivity and efficiency, which is significant in the synthesis of complex heterocyclic structures Shahvirdi et al., 2020.

Influenza A Virus Inhibition Furan-carboxamide derivatives, related to the chemical , have been identified as potent inhibitors of the influenza A H5N1 virus. This discovery opens pathways for developing novel antiviral agents against lethal strains of influenza and highlights the potential of furan derivatives in antiviral research Yongshi et al., 2017.

Mechanism of Action

The mechanism of action for this compound is not specified in the current search results. The mechanism of action typically refers to how a compound interacts with biological systems, which can be quite complex and requires extensive research .

Future Directions

Indole derivatives, which this compound is a part of, have been found to possess various biological activities, creating interest among researchers to synthesize a variety of indole derivatives . This suggests that there is potential for future research and development involving this compound .

properties

IUPAC Name

5-bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-8-6-12(18(2)3)17-11(16-8)7-15-13(19)9-4-5-10(14)20-9/h4-6H,7H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETVKKRIYXNVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide

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